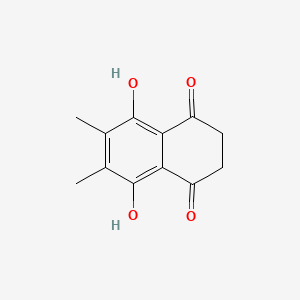
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is a derivative of naphthoquinone, characterized by the presence of hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The hydroxyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as tin(II) chloride . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different scientific fields .
Scientific Research Applications
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- involves its properties as an oxidizing agent. The compound can generate reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals, which can induce oxidative stress in biological systems . This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Similar in structure but lacks the additional methyl groups.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with different hydroxyl group positioning.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Contains a methyl group but differs in the position of the hydroxyl group.
Uniqueness
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
88051-38-1 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5,8-dihydroxy-6,7-dimethyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H12O4/c1-5-6(2)12(16)10-8(14)4-3-7(13)9(10)11(5)15/h15-16H,3-4H2,1-2H3 |
InChI Key |
HWLYVBGVEQSQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=O)CCC(=O)C2=C1O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


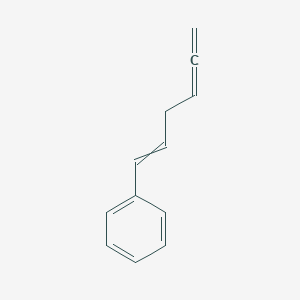
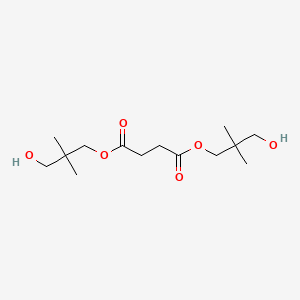
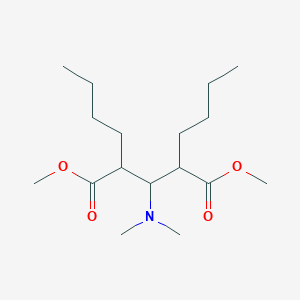
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)

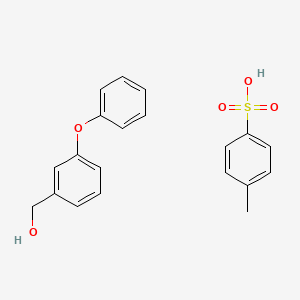
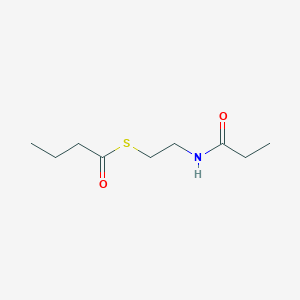
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
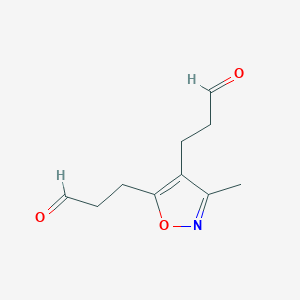
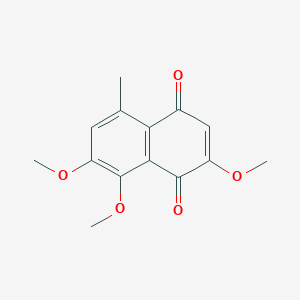
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
